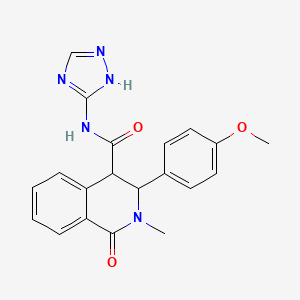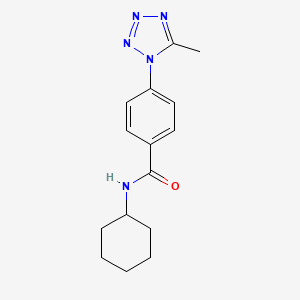![molecular formula C19H17ClN4O3 B12170611 N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12170611.png)
N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features a chlorophenyl group and an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the coupling of 3-chlorophenylamine with an indole derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-1H-indol-2-amine
- N-(3-chlorophenyl)-N’-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}ethanediamide
Uniqueness
N-(3-chlorophenyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific structural features, such as the position of the indole moiety and the presence of the chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H17ClN4O3 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
N'-(3-chlorophenyl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C19H17ClN4O3/c20-13-5-3-6-14(11-13)23-19(27)18(26)22-9-8-21-17(25)16-10-12-4-1-2-7-15(12)24-16/h1-7,10-11,24H,8-9H2,(H,21,25)(H,22,26)(H,23,27) |
InChIキー |
NCTWZRKVNJAGNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170537.png)

![N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12170544.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12170561.png)
![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12170565.png)

![4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12170574.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide](/img/structure/B12170575.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12170578.png)
![[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B12170581.png)



